molecular formula C5H4Cl2N2S B2547422 2,4-Dichloro-6-(methylthio)pyrimidine CAS No. 1137576-60-3

2,4-Dichloro-6-(methylthio)pyrimidine

Cat. No.: B2547422
CAS No.: 1137576-60-3
M. Wt: 195.06
InChI Key: OYUCPHYZEOODST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H4Cl2N2S and its molecular weight is 195.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Material Study

2,4-Dichloro-6-(methylthio)pyrimidine has been utilized in the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP), which is of interest due to its potential as a third-order nonlinear optical material. The molecular and electronic structures of DCMSP were authenticated using various spectroscopic studies and density functional theory (DFT) calculations. This compound's linear and nonlinear optical properties, significant for applications like optical limiting and switching, were thoroughly investigated (Murthy et al., 2019).

Antitumor Properties

Research on the antitumor properties of compounds synthesized from this compound has been conducted. Specifically, new 5-(4-alkoxybenzyl)pyrimidines, derived from this compound, have shown antitumor activity, indicating potential use in cancer treatment (Grigoryan et al., 2008).

Synthesis of Anticancer Drug Intermediates

This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study outlined a rapid method for synthesizing related compounds, demonstrating its role in the development of pharmaceuticals aimed at cancer treatment (Zhou et al., 2019).

Vibrational Spectroscopy Analysis

Vibrational spectroscopic studies of compounds derived from this compound, such as 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine, have been conducted. These studies offer insights into the molecular structure and dynamics, which are crucial for understanding the behavior of these compounds in various applications (Arivazhagan & Rexalin, 2013).

Synthesis of Novel Pyrimidines

The compound has been used in the synthesis of novel pyrimidines, demonstrating its versatility as a chemical precursor in the development of new chemical entities. These novel compounds could have various applications, including in material science and pharmaceuticals (Kalogirou & Koutentis, 2019).

Corrosion Inhibition Studies

4,6-Dichloro-2-(methylthio)pyrimidine (DCMTP), closely related to the compound , has been studied for its corrosion inhibition effect on stainless steel in hydrochloric acid. This suggests potential applications in material protection and preservation (Khaled, 2016).

Safety and Hazards

: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines : Electrochemical Studies of the Inhibition Effect of 4,6-dichloro-2-(methylthio)pyrimidine on the Corrosion of Mild Steel in Acidic Medium : 4,6-Dichloro-2-(methylthio)pyrimidine Safety Data Sheet

Mechanism of Action

Target of Action

It is known that this compound is useful in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It is known to react with certain compounds to form monometallic and bimetallic complexes , which could potentially interact with its targets in a specific manner.

Biochemical Pathways

Given its role in organic synthesis , it is plausible that it could influence a variety of biochemical pathways depending on the context of its use.

Result of Action

Its role in the formation of monometallic and bimetallic complexes suggests that it could have diverse effects depending on the specific targets and context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-(methylthio)pyrimidine . .

Properties

IUPAC Name

2,4-dichloro-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCPHYZEOODST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137576-60-3
Record name 2,4-dichloro-6-(methylsulfanyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.